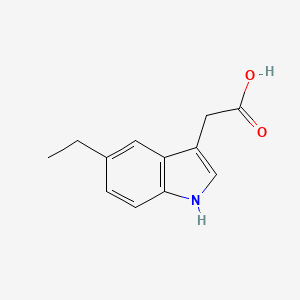

2-(5-ethyl-1H-indol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)9(7-13-11)6-12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXOHBRBIAQHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568046 | |

| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52531-12-1 | |

| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 2-(5-ethyl-1H-indol-3-yl)acetic acid

An In-depth Technical Guide: The Biological Activity of 2-(5-ethyl-1H-indol-3-yl)acetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the , a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). Predominantly recognized for its potent auxin activity, this molecule serves as a valuable tool in agricultural science and plant biology research.[1] Its primary function is the regulation of plant growth, including the promotion of root development and stimulation of cell division and elongation.[1] This guide delves into the core mechanism of action, details validated experimental protocols for assessing its bioactivity, presents a framework for quantitative data analysis, and explores emerging areas of research, such as its potential therapeutic applications.[1][2]

Introduction and Chemical Profile

The Central Role of Auxins in Biology

Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development.[3][4] The most common and extensively studied natural auxin is indole-3-acetic acid (IAA).[4][5] These molecules orchestrate fundamental processes such as cell elongation, differentiation, apical dominance, and tropic responses to stimuli like light and gravity.[3][6] The ability of synthetic molecules to mimic or interfere with natural auxin pathways has made them indispensable tools for both agricultural applications and fundamental research.[6][7]

Chemical Identity of this compound

This compound, hereafter referred to as 5-Et-IAA, is a derivative of indole-3-acetic acid.[1][5] The addition of an ethyl group at the 5-position of the indole ring modifies its chemical properties while retaining the core structure necessary for auxin activity.

Table 1: Chemical and Physical Properties of 5-Et-IAA

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Ethylindole-3-acetic acid; 5-Et-IAA | [1] |

| CAS Number | 52531-12-1 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Yellowish brown crystalline powder | [1] |

| PubChem ID | 15089964 | [1] |

Primary Biological Activity: Plant Growth Regulation

The principal biological activity of 5-Et-IAA is its function as a plant growth regulator.[1][2] It effectively mimics the action of endogenous IAA, influencing a wide range of developmental processes.

Mechanism of Action: The Canonical Auxin Signaling Pathway

5-Et-IAA, like natural IAA, functions by modulating gene expression through a well-defined signaling cascade.[8] At low intracellular auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factors (ARFs), preventing them from regulating target genes.[3]

The introduction of an auxin like 5-Et-IAA initiates the following sequence:

-

Perception: The auxin molecule binds to a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA repressor.[6][8]

-

Ubiquitination: This binding event promotes the ubiquitination of the Aux/IAA repressor protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.[6]

-

Degradation: The tagged Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.[3][6]

-

Gene Activation: The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription and leading to a physiological response.[3][8]

Caption: The canonical auxin signaling pathway initiated by 5-Et-IAA.

Key Phenotypic Effects

The activation of auxin signaling by 5-Et-IAA manifests in several critical physiological outcomes:

-

Enhanced Root Formation: It is a potent stimulator of both lateral and adventitious root development, making it highly valuable for agricultural and horticultural applications.[1][4]

-

Cell Elongation and Division: By promoting the extensibility of the cell wall and stimulating cell division, it contributes to overall plant vigor and biomass accumulation.[1][9]

-

Apical Dominance and Tropisms: Like IAA, it is involved in maintaining apical dominance and mediating plant responses to environmental cues such as gravity and light.[4][10]

Emerging & Secondary Biological Activities

While its role as a phytohormone is well-established, research suggests 5-Et-IAA may possess other biological activities.

-

Potential Therapeutic Effects: The compound is under investigation for potential anti-inflammatory properties, which could make it a candidate for developing new medications.[1][2]

-

Biochemical Research Tool: It serves as a tool in biochemical studies to dissect metabolic pathways in plants.[1][2]

-

Soil Health Improvement: By potentially promoting beneficial microbial activity in the soil, it may enhance nutrient availability and contribute to healthier ecosystems.[1][2]

-

Antimicrobial and Antioxidant Potential: Related indole-3-acetic acid structures have been shown to possess antibacterial, antifungal, and antioxidant properties, suggesting a potential avenue of investigation for 5-Et-IAA.[11][12]

Methodologies for Assessing Biological Activity

A tiered approach is recommended to characterize the auxin-like activity of 5-Et-IAA, progressing from high-throughput screens to more specific mechanistic assays.

Caption: A logical workflow for characterizing auxin-like compounds.

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a highly sensitive and standard method for screening compounds for auxin-like activity, leveraging the fact that auxins inhibit root elongation at nanomolar concentrations.[13]

Causality: Arabidopsis is used due to its short life cycle, well-characterized genome, and high sensitivity to auxins. Sterilization prevents microbial growth that could interfere with the results, and stratification synchronizes germination for uniform analysis.

Methodology:

-

Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.

-

Stratification: Resuspend seeds in sterile water and store at 4°C in the dark for 2-3 days to break dormancy.

-

Plate Preparation: Prepare 12-well plates containing 1.5 mL of 0.5x Murashige and Skoog (MS) medium with 1% sucrose, adjusted to pH 5.7.

-

Compound Application: Prepare a stock solution of 5-Et-IAA (e.g., 20 mM in DMSO). Add aliquots to the wells to achieve the desired final concentrations (e.g., 1 nM to 10 µM), including a solvent-only control.

-

Sowing and Incubation: Sow approximately 15 stratified seeds into each well. Seal the plates and place them on a shaker (125 rpm) under a light/dark cycle (e.g., 16h light/8h dark) at 22-25°C for 5 days.[13]

-

Analysis: After the incubation period, measure the primary root length of the seedlings using a ruler or image analysis software (e.g., ImageJ). Calculate the percent inhibition relative to the solvent control.

Protocol 2: Oat (Avena sativa) Coleoptile Elongation Bioassay

This is a classic bioassay that directly measures the ability of a compound to induce cell elongation, a hallmark of auxin activity.[14][15]

Causality: Coleoptiles, the protective sheaths covering emerging shoots in grasses, are highly responsive to auxins. Removing the apical tip eliminates the natural source of endogenous auxin, making the tissue dependent on exogenously applied compounds for growth.

Methodology:

-

Seedling Growth: Germinate oat seeds on moist filter paper in the dark at 25-30°C for 3-4 days.[13]

-

Coleoptile Preparation: Under a dim green safelight, harvest coleoptiles. Remove the apical 3 mm tip to eliminate the endogenous auxin source.[13]

-

Depletion: Incubate the decapitated coleoptiles in a buffer solution (e.g., 0.5x MS medium) for 1-2 hours with gentle shaking to deplete any remaining natural auxin.[13]

-

Treatment: Transfer 5-10 coleoptile segments into test tubes or wells containing the buffer solution with various concentrations of 5-Et-IAA and a control.

-

Incubation: Incubate the segments in the dark with gentle shaking for 12-24 hours.[13]

-

Measurement: Measure the final length of the coleoptile segments. The increase in length compared to the initial measurement is indicative of auxin-induced elongation.

Protocol 3: DR5::GUS Reporter Gene Assay

This is a molecular assay to visualize the transcriptional activation of auxin-responsive genes. The DR5 promoter is a synthetic promoter containing multiple AuxREs, which drives the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxin.[13]

Causality: A positive result (blue staining) provides direct evidence that the compound acts through the canonical auxin signaling pathway by activating ARF-mediated transcription.

Methodology:

-

Plant Material: Use transgenic Arabidopsis thaliana seedlings containing the DR5::GUS reporter construct.

-

Treatment: Grow seedlings as described in Protocol 4.1, treating them with 5-Et-IAA at an effective concentration (e.g., 1-10 µM) for several hours to overnight.

-

GUS Staining: Transfer seedlings into a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside).[13]

-

Incubation: Incubate the seedlings at 37°C overnight. The GUS enzyme will cleave X-Gluc, producing a blue precipitate.[13]

-

Destaining and Visualization: Clear the chlorophyll from the tissues using a graded ethanol series (e.g., 70% to 95%).

-

Analysis: Observe the seedlings under a microscope. The intensity and location of the blue staining indicate where the auxin response has been induced.

Quantitative Analysis & Data Presentation

To properly characterize the biological activity of 5-Et-IAA, it is crucial to perform dose-response analysis and determine key quantitative metrics like the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

Table 2: Example Data Presentation for Arabidopsis Root Growth Inhibition by 5-Et-IAA

| Concentration (nM) | Mean Root Length (mm) ± SD | % Inhibition |

| 0 (Control) | 15.2 ± 1.1 | 0% |

| 1 | 13.8 ± 0.9 | 9.2% |

| 10 | 10.5 ± 1.3 | 30.9% |

| 50 | 7.4 ± 0.8 | 51.3% |

| 100 | 5.1 ± 0.6 | 66.4% |

| 500 | 2.8 ± 0.4 | 81.6% |

| 1000 | 2.1 ± 0.5 | 86.2% |

| Note: Data are illustrative. Actual values must be determined experimentally. The IC₅₀ would be calculated from a logarithmic plot of this data and is approximately 50 nM in this example. |

Conclusion and Future Directions

This compound is a potent synthetic auxin with well-defined activity as a plant growth regulator.[1] Its mechanism of action mirrors that of the natural hormone IAA, making it a valuable compound for applications in agriculture aimed at enhancing root formation and overall plant vigor.[1][2][15] The methodologies outlined in this guide provide a robust framework for its characterization.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the ethyl group or other positions on the indole ring affect auxin activity.

-

Elucidation of Secondary Activities: Conducting rigorous pharmacological assays to validate the preliminary suggestions of anti-inflammatory or other therapeutic properties.[1][2]

-

Field Trials: Assessing its efficacy and optimal application concentrations for various crops in real-world agricultural settings.

References

-

Identification of auxins by a chemical genomics approach. National Center for Biotechnology Information (PMC - NIH). [Link]

-

Tests on the auxin-like biological activity: (A–F) curvature... ResearchGate. [Link]

-

Rapid Bioassay for Auxin. Scilit. [Link]

-

Indole-3-acetic acid. Wikipedia. [Link]

-

Fast Detection of Auxins by Microplate Technique. Scirp.org. [Link]

-

5-Hydroxyindoleacetic Acid. PubChem, National Center for Biotechnology Information. [Link]

-

5-Ethylindole-3-acetic acid | 52531-12-1. J&K Scientific LLC. [Link]

-

Indole-3-Acetic Acid. PubChem, National Center for Biotechnology Information. [Link]

-

Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Biology Discussion. [Link]

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. National Center for Biotechnology Information (PMC - NIH). [Link]

-

The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. PubMed, National Center for Biotechnology Information. [Link]

-

Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. ASM Journals. [Link]

-

PLANT GROWTH REGULATORS. PhytoTech Labs. [Link]

-

Applied indol-3yl-acetic acid on the cap and auxin movements in gravireacting maize roots. PubMed, National Center for Biotechnology Information. [Link]

-

Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. MDPI. [Link]

-

Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. National Center for Biotechnology Information (PMC - NIH). [Link]

-

Cas 87-51-4,Indole-3-acetic acid. LookChem. [Link]

-

Sulfonation of IAA in Urtica eliminates its DR5 auxin activity. ResearchGate. [Link]

-

Chemical Biology in Auxin Research. National Center for Biotechnology Information (PMC - NIH). [Link]

-

Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. PubMed, National Center for Biotechnology Information. [Link]

-

Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants. MDPI. [Link]

-

Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas 87-51-4,Indole-3-acetic acid | lookchem [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Indole Broad-Spectrum Plant Growth Regulator Auxin Indole 3 Acetic Acid IAA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 10. Applied indol-3yl-acetic acid on the cap and auxin movements in gravireacting maize roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of auxins by a chemical genomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biologydiscussion.com [biologydiscussion.com]

The Synthetic Auxin 2-(5-ethyl-1H-indol-3-yl)acetic Acid: A Technical Guide for Plant Growth Regulation

Abstract

This technical guide provides a comprehensive overview of 2-(5-ethyl-1H-indol-3-yl)acetic acid, a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). As a potent plant growth regulator, this molecule holds significant promise for applications in agriculture and horticulture. This document delves into its chemical synthesis, mechanism of action at the molecular level, and detailed protocols for evaluating its biological activity. By exploring its interaction with the auxin signaling pathway and providing methodologies for quantitative analysis, this guide serves as an in-depth resource for researchers, scientists, and drug development professionals in the field of plant science.

Introduction: The Quest for Enhanced Auxin Efficacy

Auxins are a class of phytohormones that play a pivotal role in virtually every aspect of plant growth and development, from cell elongation and division to root initiation and fruit development[1]. The most ubiquitous and well-studied natural auxin is indole-3-acetic acid (IAA)[2][3]. However, the practical application of IAA in agriculture is often limited by its susceptibility to degradation by light and enzymes within the plant[4]. This has driven the exploration of synthetic auxin analogs with improved stability and, potentially, enhanced or more specific activity.

This compound (5-ethyl-IAA) is one such synthetic analog. The introduction of an ethyl group at the 5-position of the indole ring is hypothesized to alter its chemical properties, potentially influencing its metabolic stability and interaction with auxin receptors. This guide provides a detailed examination of this compound, from its synthesis to its biological function, to empower researchers in harnessing its potential as a plant growth regulator.

Chemical Profile and Synthesis

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-ethyl-indole-3-acetic acid, 5-Et-IAA |

| CAS Number | 19094-63-8 |

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. |

Rationale for Synthesis and a Proposed Synthetic Pathway

The synthesis of this compound can be achieved through various established methods for indole ring formation. The Fischer indole synthesis is a classic and versatile method that can be adapted for this purpose[5][6][7][8]. This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.

A plausible synthetic route for this compound is the Fischer indole synthesis using 4-ethylphenylhydrazine and a suitable four-carbon aldehyde or ketone derivative that can be converted to the acetic acid side chain. A particularly effective approach involves the Japp-Klingemann reaction to generate the necessary phenylhydrazone precursor.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol (Conceptual):

-

Diazotization of 4-Ethylaniline: 4-Ethylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

-

Japp-Klingemann Reaction: The diazonium salt is then reacted with a β-ketoester, such as diethyl 2-oxosuccinate, under basic conditions. This reaction yields the diethyl 2-((4-ethylphenyl)hydrazono)succinate intermediate[9].

-

Fischer Indole Synthesis: The resulting phenylhydrazone is subjected to acid-catalyzed cyclization. Heating the intermediate in the presence of a strong acid like sulfuric acid or polyphosphoric acid will induce the rearrangement and cyclization to form the indole ring, yielding ethyl 2-(5-ethyl-1H-indol-3-yl)acetate[5][6][7][8].

-

Hydrolysis: The final step is the saponification of the ethyl ester to the carboxylic acid. This is typically achieved by refluxing the ester with a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the desired product, this compound.

Mechanism of Action: Interaction with the Auxin Signaling Pathway

The biological activity of auxins is mediated through a well-defined signal transduction pathway. The core of this pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-RELATED F-BOX (TIR1/AFB) family of F-box proteins, which function as auxin co-receptors[10][11].

The Auxin Signaling Cascade:

Caption: Simplified diagram of the auxin signaling pathway.

In the absence or at low concentrations of auxin, transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.

When this compound is introduced, it is presumed to bind to the TIR1/AFB receptor proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor. This ternary complex formation tags the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin-responsive elements in the promoters of target genes and modulate their expression, leading to the observed physiological responses.

The ethyl group at the 5-position may influence the binding affinity of the molecule for different members of the TIR1/AFB family of receptors, potentially leading to altered or more specific downstream responses compared to IAA.

Experimental Evaluation of Biological Activity

To quantify the auxin-like activity of this compound and compare it to the natural auxin IAA, several classic and modern bioassays can be employed.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to promote cell elongation in the coleoptiles of oat seedlings[9][12][13][14].

Protocol:

-

Seed Germination: Germinate oat (Avena sativa) seeds in the dark for approximately 72 hours at 25°C.

-

Coleoptile Excision: Under a dim green safelight, excise 10 mm segments from the sub-apical region of the coleoptiles.

-

Incubation: Float the coleoptile segments in a basal medium (e.g., a buffered sucrose solution) containing a range of concentrations of this compound and IAA (e.g., 10-11 to 10-5 M), along with a control containing no auxin.

-

Measurement: After a defined incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile segments.

-

Data Analysis: Plot the increase in length against the logarithm of the auxin concentration to generate a dose-response curve.

Expected Outcome: A typical auxin dose-response curve will show a stimulation of elongation at lower concentrations and an inhibition at higher concentrations. Comparing the optimal concentration and the magnitude of the response for 5-ethyl-IAA and IAA will reveal their relative potencies.

Arabidopsis Root Elongation Inhibition Assay

This assay is based on the principle that while low concentrations of auxins can promote root growth, higher concentrations are inhibitory[15][16].

Protocol:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on a sterile nutrient medium (e.g., Murashige and Skoog medium) containing a range of concentrations of this compound and IAA (e.g., 10-9 to 10-5 M), and a control.

-

Germination and Growth: Stratify the plates at 4°C for 48 hours and then transfer them to a growth chamber with a defined light and temperature regime (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

Measurement: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Data Analysis: Plot the primary root length against the logarithm of the auxin concentration to determine the concentration at which 50% inhibition of root growth (IC50) occurs for each compound.

Expected Outcome: A lower IC50 value for this compound compared to IAA would indicate a stronger inhibitory effect on root elongation at higher concentrations.

Gene Expression Analysis of Auxin-Responsive Genes

To investigate the molecular effects of this compound, the expression of early auxin-responsive genes, such as members of the Aux/IAA and SAUR (Small Auxin Up RNA) gene families, can be analyzed using quantitative real-time PCR (qRT-PCR)[3][8][10][11][17].

Protocol:

-

Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture and treat them with a specific concentration of this compound, IAA, or a mock control for a short duration (e.g., 1-3 hours).

-

RNA Extraction and cDNA Synthesis: Harvest the seedlings, extract total RNA, and synthesize complementary DNA (cDNA).

-

qRT-PCR: Perform qRT-PCR using primers specific for selected auxin-responsive genes and a reference gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression for each treatment compared to the mock control.

Expected Outcome: A significant upregulation of known auxin-responsive genes in response to treatment with this compound would confirm its action through the canonical auxin signaling pathway. Comparing the magnitude of gene induction between 5-ethyl-IAA and IAA can provide insights into their relative efficacy at the molecular level.

Concluding Remarks and Future Directions

This compound represents a promising synthetic auxin with the potential for enhanced stability and activity compared to its natural counterpart, IAA. The synthetic and analytical protocols outlined in this guide provide a robust framework for its further investigation. Future research should focus on a direct comparative analysis of the binding affinities of 5-ethyl-IAA and IAA to the various TIR1/AFB receptors to elucidate the molecular basis of any observed differences in biological activity. Furthermore, comprehensive dose-response studies in a variety of agronomically important plant species will be crucial to determine its optimal application rates and potential for commercial development as a plant growth regulator.

References

- Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-551.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Sirois, J. C. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Plant physiology, 41(8), 1308.

- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). BenchChem.

- Fischer indole synthesis. (2024). Wikipedia.

- Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay. (1979). Plant Physiology, 64(5), 835-839.

- Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana. (2004). The Plant Cell, 16(1), 87-103.

- Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness. (1985). Plant Physiology, 78(2), 335-339.

- A combinatorial TIR1/AFB-co-receptor system for differential sensing of auxin. (2012).

- The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science, 78(4), 1305-1314.

- Genome-wide characterization and expression analyses of the auxin/indole-3-acetic acid (Aux/IAA) gene family in apple (Malus domestica). (2021). Gene, 768, 145302.

- Rooting Success: Harnessing the Power of Indole-3-acetic Acid for Propagation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Indole-3-acetic acid. (2024). Wikipedia.

- Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. (n.d.). Biology Discussion.

- Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. (2022). Plants, 11(15), 1989.

- Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. (2004). Journal of the Brazilian Chemical Society, 15, 743-747.

- Effect of indole-3-acetic acid on pea root growth, peroxidase profiles and hydroxyl radical formation. (2005). Biologia Plantarum, 49(2), 293-297.

- Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. (2023). International Journal of Molecular Sciences, 24(16), 12762.

- Characterization of indole-3-acetic acid content in inoculant fractions and its effect on plant growth. (2021). Anais da Academia Brasileira de Ciências, 93.

- To investigate the effect of IAA growth regulator on plant growth. (2021, February 18). YouTube.

- An Explanation of the Inhibition of Root Growth Caused by Indole-3-Acetic Acid. (1968). Plant Physiology, 43(3), 415-420.

- Which is better for an experiment, Indole-3-butyric acid or Indole-3-acetic acid? (2023, November 20).

- Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. (2010). The Plant Journal, 63(1), 147-159.

- The role of indole derivative in the growth of plants: A review. (2023). Frontiers in Plant Science, 13, 1089222.

- The Timing of Growth Promotion and Conversion to Indole-3-acetic Acid for Auxin Precursors. (1970). Plant Physiology, 45(5), 615-620.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 359-362.

Sources

- 1. Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant [mdpi.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Rise of 5-Ethyl-IAA: A Technical Guide to a Potent Synthetic Auxin

Foreword: The Unseen Architects of Plant Life

In the intricate world of plant biology, the auxin family of hormones stands as a cornerstone, orchestrating a vast array of developmental processes from the first division of the zygote to the senescence of leaves. The quintessential natural auxin, Indole-3-acetic acid (IAA), has been the subject of intense research for nearly a century, yet our quest to understand and manipulate its profound effects continues. This drive has led to the creation of a diverse arsenal of synthetic auxins, molecules designed to mimic, and in some cases surpass, the activity of their natural counterpart. Among these, 5-ethyl-indole-3-acetic acid (5-ethyl-IAA) has emerged as a potent, albeit less-documented, player. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and biological activity of this intriguing synthetic auxin. We will delve into the causality behind the experimental exploration of substituted indoles, provide detailed methodologies for synthesis and bioassays, and contextualize the significance of 5-ethyl-IAA within the broader landscape of auxin research.

A Legacy of Growth: The Historical Context of Auxin Discovery

The journey to understanding auxins began with the simple observation of phototropism by Charles and Francis Darwin in the late 19th century. Their experiments laid the groundwork for the concept of a mobile signal in plants that governs growth in response to environmental cues. This "messenger" substance was later termed "auxin," from the Greek word "auxein," meaning "to grow."[1]

The early 20th century witnessed pivotal experiments by scientists like Peter Boysen-Jensen and Frits Went, who developed the Avena coleoptile curvature test, a bioassay that became the gold standard for quantifying auxin activity.[1] This test was instrumental in the eventual isolation and identification of IAA as the primary natural auxin.[1] The discovery of IAA opened the floodgates to the synthesis of a plethora of structurally related compounds, driven by the desire for more stable, potent, or selective auxin analogs for agricultural and research applications. This era of chemical exploration gave rise to well-known synthetic auxins such as indole-3-butyric acid (IBA), naphthaleneacetic acid (NAA), and the phenoxyacetic acids like 2,4-dichlorophenoxyacetic acid (2,4-D).

The rationale for synthesizing derivatives of IAA, such as 5-ethyl-IAA, stems from the desire to understand the structure-activity relationships of the auxin molecule. By systematically modifying the indole ring, researchers can probe the steric and electronic requirements for binding to the auxin receptors and eliciting a biological response. Substitutions at the 5-position of the indole ring have been a subject of interest for their potential to modulate the lipophilicity and metabolic stability of the molecule, thereby influencing its activity and transport within the plant.

The Genesis of 5-Ethyl-IAA: A Synthesis of Logic and Chemistry

While the specific historical record of the first synthesis of 5-ethyl-IAA is not prominently documented in readily available literature, its creation can be logically placed within the broader context of systematic investigations into the effects of alkyl substitutions on the bioactivity of IAA. A notable study by R. J. W. Byrde and his colleagues in the mid-20th century explored the fungicidal and plant-growth regulating properties of a series of 5- and 6-alkyl-substituted quinolin-8-ols, highlighting the early interest in the biological effects of alkyl substitutions on heterocyclic ring systems analogous to the indole nucleus of auxin.

A plausible and efficient synthetic route to 5-ethyl-indole-3-acetic acid can be adapted from the well-established methods for synthesizing substituted indoleacetic acids, such as the one described by J. R. Robinson and N. E. Good, which itself is a modification of the work by Feofilaktov and Semenova. This synthesis begins with a substituted aniline, in this case, 4-ethylaniline.

Proposed Synthesis Protocol for 5-Ethyl-Indole-3-Acetic Acid

This protocol is an adaptation of the Robinson and Good method for the synthesis of indole-3-acetic acid, applied to the synthesis of the 5-ethyl derivative.

Step 1: Formation of the Phenylhydrazone (I)

-

Dissolve 4-ethylaniline in a suitable solvent (e.g., aqueous ethanol).

-

Acidify the solution with hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of α-ketoglutaric acid in an alkaline medium.

-

Slowly add the cold diazonium salt solution to the α-ketoglutaric acid solution while maintaining the temperature below 10°C.

-

The resulting phenylhydrazone of α-ketoglutaric acid will precipitate and can be collected by filtration, washed, and dried.

Step 2: Fischer Indole Synthesis and Cyclization (II)

-

Suspend the dried phenylhydrazone in a mixture of ethanol and a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid).

-

Reflux the mixture for several hours to effect the Fischer indole cyclization. This reaction proceeds through a[2][2]-sigmatropic rearrangement to form the indole nucleus.

-

The product of this reaction is ethyl 5-ethyl-2-carboxy-indole-3-acetate.

Step 3: Decarboxylation and Hydrolysis (III)

-

The crude product from the previous step is subjected to decarboxylation, typically by heating in a high-boiling solvent such as quinoline with a copper catalyst. This removes the carboxyl group at the 2-position of the indole ring.

-

The resulting ethyl 5-ethyl-indole-3-acetate is then hydrolyzed to the free acid. This is achieved by saponification with a strong base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous alcoholic solution.

-

After hydrolysis, the reaction mixture is acidified to precipitate the final product, 5-ethyl-indole-3-acetic acid.

-

The crude 5-ethyl-IAA can be purified by recrystallization from a suitable solvent.

Figure 1: Proposed synthetic pathway for 5-ethyl-indole-3-acetic acid.

Biological Activity and Mechanism of Action: A Potent Regulator of Plant Growth

5-Ethyl-IAA is described as a powerful plant growth regulator that enhances root development and stimulates growth.[3] This activity is consistent with that of other potent auxins. The ethyl group at the 5-position of the indole ring likely influences its interaction with the auxin receptor complex, potentially by altering its binding affinity or its stability within the cell.

The Core of Auxin Signaling: The TIR1/AFB Receptor Complex

The primary mechanism of auxin action at the molecular level involves the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4] In the absence of auxin, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing them from regulating the expression of auxin-responsive genes.

When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB protein and the degron domain of an Aux/IAA repressor.[4] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of target genes, ultimately leading to the diverse physiological responses associated with auxin.

Figure 2: Simplified diagram of the auxin signaling pathway.

Evaluating Biological Activity: Classical Bioassays

The potency of 5-ethyl-IAA can be quantitatively assessed and compared to that of IAA and other synthetic auxins using a variety of established bioassays. These assays are crucial for determining the dose-response relationship and the optimal concentration for eliciting specific physiological effects.

3.2.1. Avena Coleoptile Curvature Test

This classic bioassay, developed by Frits Went, measures the degree of curvature of a decapitated oat coleoptile in response to the unilateral application of an auxin.[1]

Protocol:

-

Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated seedlings.

-

Excise the apical tip of the coleoptiles.

-

Prepare agar blocks containing a range of concentrations of 5-ethyl-IAA, IAA (as a positive control), and a hormone-free control.

-

Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

-

Incubate the coleoptiles in the dark under high humidity.

-

After a set period (e.g., 90-120 minutes), measure the angle of curvature of the coleoptile.

-

Plot a dose-response curve of auxin concentration versus the degree of curvature.

3.2.2. Root Elongation Inhibition Assay

High concentrations of auxins are known to inhibit root elongation, a response that can be used to quantify auxin activity.

Protocol:

-

Germinate seeds of a suitable model plant (e.g., Arabidopsis thaliana or cress) on a nutrient-rich agar medium.

-

Transfer seedlings with primary roots of a consistent length to new agar plates supplemented with a serial dilution of 5-ethyl-IAA, IAA, and a control without auxin.

-

Orient the plates vertically to allow for gravitropic root growth.

-

After several days of incubation under controlled light and temperature conditions, measure the length of the primary root.

-

Calculate the percentage of root growth inhibition relative to the control for each concentration and plot the dose-response curve.

3.2.3. Callus Induction Assay

Auxins, often in combination with cytokinins, are essential for inducing the formation of callus, an undifferentiated mass of plant cells.

Protocol:

-

Excise explants (e.g., small pieces of leaf, stem, or root) from a sterile plant.

-

Place the explants on a solid nutrient medium (e.g., Murashige and Skoog medium) supplemented with a fixed concentration of a cytokinin and varying concentrations of 5-ethyl-IAA or IAA.

-

Incubate the cultures in the dark or under low light at a constant temperature.

-

After several weeks, assess the degree of callus formation, which can be quantified by fresh weight, dry weight, or a visual scoring system.

-

Determine the optimal concentration of 5-ethyl-IAA for callus induction.

Figure 3: General workflow for common auxin bioassays.

Physicochemical Properties and Structure-Activity Relationship

The addition of an ethyl group at the 5-position of the indole ring is expected to alter the physicochemical properties of the IAA molecule.

Table 1: Predicted Physicochemical Properties of IAA and 5-Ethyl-IAA

| Property | Indole-3-acetic acid (IAA) | 5-Ethyl-indole-3-acetic acid |

| Molecular Formula | C₁₀H₉NO₂ | C₁₂H₁₃NO₂ |

| Molecular Weight | 175.18 g/mol | 203.24 g/mol [3] |

| LogP (Predicted) | ~1.4 | ~2.3 |

| pKa (Predicted) | ~4.75 | ~4.75 |

The predicted increase in the octanol-water partition coefficient (LogP) suggests that 5-ethyl-IAA is more lipophilic than IAA. This increased lipophilicity could enhance its ability to cross cell membranes, potentially leading to a more rapid or potent biological response. However, it could also affect its transport within the plant and its interaction with the auxin binding pocket of the TIR1/AFB receptors.

The structure-activity relationship of 5-substituted auxins is an active area of research. Studies on other 5-substituted IAA derivatives have shown that the nature and size of the substituent can have a significant impact on auxin activity. For instance, the introduction of bulky groups at the 5-position has been explored in the development of "bump-and-hole" systems for creating synthetic auxin-receptor pairs with high specificity.

Applications and Future Perspectives

As a potent synthetic auxin, 5-ethyl-IAA holds promise for various applications in both agriculture and basic research. Its ability to strongly promote root development makes it a valuable candidate for use in rooting powders and solutions for plant propagation.[3] In plant tissue culture, it may serve as a powerful tool for inducing somatic embryogenesis and organogenesis.

For researchers, 5-ethyl-IAA represents a valuable probe for dissecting the intricacies of auxin perception and signaling. By comparing its effects to those of IAA and other synthetic auxins, scientists can gain a deeper understanding of the structural determinants of auxin activity. Furthermore, its unique physicochemical properties may make it a useful tool for studying auxin transport and metabolism.

The full potential of 5-ethyl-IAA remains to be unlocked. Future research should focus on a more detailed characterization of its biological activity across a wider range of plant species and developmental processes. Comparative transcriptomic and proteomic studies will be invaluable in elucidating the specific gene networks regulated by this synthetic auxin. Moreover, a thorough investigation of its metabolic fate and environmental persistence is crucial for assessing its suitability for widespread agricultural use.

Conclusion

5-Ethyl-indole-3-acetic acid stands as a testament to the enduring quest to understand and harness the power of auxins. While its history is not as extensively chronicled as that of other synthetic auxins, its potent biological activity marks it as a significant molecule in the field of plant growth regulation. This technical guide has provided a framework for understanding its likely synthesis, mechanism of action, and methods for its biological evaluation. As research in plant science continues to advance, it is certain that 5-ethyl-IAA and other rationally designed synthetic auxins will play an increasingly important role in both unraveling the fundamental principles of plant development and in addressing the global challenges of food security and sustainable agriculture.

References

- Byrde, R. J. W., Clifford, D. R., & Woodcock, D. (1956). Fungicidal activity and chemical constitution. Part V. The activity of 5- and 6-n-alkyl-8-hydroxyquinolines. Annals of Applied Biology, 44(1), 167–172.

- Robinson, J. R., & Good, N. E. (1957). Synthesis of Indoleacetic Acids. Canadian Journal of Chemistry, 35(12), 1578-1581.

- Feofilaktov, V. V., & Semenova, N. K. (1953). Zhur. Obshchei Khim., 23, 654.

- Went, F. W. (1928). Wuchsstoff und Wachstum. Recueil des Travaux Botaniques Néerlandais, 25, 1-116.

- Darwin, C., & Darwin, F. (1880). The Power of Movement in Plants. John Murray.

- Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.

- Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.

- Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.

- Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual review of cell and developmental biology, 24, 55-80.

- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.

- Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460.

Sources

An In-Depth Technical Guide to 2-(5-Ethyl-1H-indol-3-yl)acetic Acid (CAS Number: 52531-12-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Ethyl-1H-indol-3-yl)acetic acid (CAS 52531-12-1), a synthetic auxin and a derivative of the principal plant hormone indole-3-acetic acid (IAA). This document collates available data on its physicochemical properties, explores its established and putative mechanisms of action in both plant physiology and mammalian systems, and offers detailed, actionable protocols for its synthesis, analysis, and biological evaluation. By synthesizing existing knowledge on closely related alkylated indole-3-acetic acid derivatives, this guide aims to equip researchers with the foundational information necessary to explore the potential of this compound in agricultural and pharmaceutical applications. Particular emphasis is placed on its role as a plant growth regulator and its emerging potential as an anti-inflammatory agent.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-Ethylindole-3-acetic acid, is a synthetic derivative of indole-3-acetic acid. The introduction of an ethyl group at the 5-position of the indole ring modifies its physicochemical properties compared to the parent compound, which can influence its biological activity, metabolic stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 52531-12-1 | - |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| Appearance | Yellowish-brown crystalline powder | - |

| Melting Point | Not experimentally determined. Estimated based on related compounds. | - |

| pKa | Estimated to be ~4.75 (similar to IAA) | Analogous to Indole-3-acetic acid |

| LogP | Not experimentally determined. Estimated to be higher than IAA (1.4). | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO. | [1] |

| Storage Temperature | 2-8°C |

Note: Some properties are estimated based on the parent compound, indole-3-acetic acid, and related alkylated derivatives due to the limited availability of experimental data for this compound.

Mechanism of Action

Plant Growth Regulation: An Auxin Analog

As a derivative of indole-3-acetic acid, 5-ethylindole-3-acetic acid is presumed to function as an auxin, a class of phytohormones that are central regulators of plant growth and development. The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.

The binding of auxin to the TIR1/AFB protein enhances its affinity for the Aux/IAA repressor, leading to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, ultimately leading to various physiological responses such as cell elongation, division, and differentiation.[2]

The ethyl group at the 5-position of the indole ring may influence the binding affinity of the molecule to the TIR1/AFB co-receptor, potentially altering its potency and specificity as a plant growth regulator compared to IAA. Studies on other alkylated IAA derivatives have shown that substitutions on the indole ring can modulate auxin activity.[3]

Caption: Simplified diagram of the proposed auxin signaling pathway for 5-Ethyl-IAA.

Potential Anti-Inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of the parent compound, indole-3-acetic acid. These studies suggest that IAA can modulate inflammatory responses in mammalian cells through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the induction of antioxidant pathways. It is plausible that 5-ethylindole-3-acetic acid shares similar anti-inflammatory potential.

The proposed anti-inflammatory mechanisms for IAA, which may be applicable to its 5-ethyl derivative, include:

-

Inhibition of NF-κB Signaling: IAA has been shown to mitigate the nuclear translocation of NF-κB p65, a key transcription factor that drives the expression of many pro-inflammatory genes.[4][5]

-

Induction of Heme Oxygenase-1 (HO-1): IAA can up-regulate the expression of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties.[4][5]

-

Modulation of Cytokine Production: In vitro studies have demonstrated that IAA can reduce the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]

-

Aryl Hydrocarbon Receptor (AHR) Activation: As a tryptophan metabolite, IAA and its derivatives may interact with the AHR, a ligand-activated transcription factor involved in regulating immune responses at mucosal surfaces.[7]

Caption: Putative anti-inflammatory mechanisms of 5-Ethyl-IAA.

Experimental Protocols

The following protocols are provided as a starting point for researchers. They are based on established methods for indole-3-acetic acid and its derivatives and may require optimization for this compound.

Proposed Synthesis of this compound

This protocol is adapted from general methods for the synthesis of indole-3-acetic acid derivatives.[8]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Synthesis of 5-Ethylgramine (Mannich Reaction):

-

To a cooled (0-5°C) solution of 5-ethylindole in a suitable solvent (e.g., acetic acid), add formaldehyde and dimethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude 5-ethylgramine by column chromatography or recrystallization.

-

-

Synthesis of 5-Ethylindole-3-acetonitrile (Cyanation):

-

Dissolve 5-ethylgramine in a suitable solvent (e.g., DMF).

-

Add an aqueous solution of sodium or potassium cyanide.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture, and extract the product with an organic solvent.

-

Purify the crude 5-ethylindole-3-acetonitrile.

-

-

Hydrolysis to this compound:

-

Reflux the 5-ethylindole-3-acetonitrile in an aqueous solution of potassium hydroxide or sodium hydroxide.

-

Monitor the reaction until the nitrile is fully hydrolyzed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure product.

-

HPLC Method for Quantification

This method is based on established protocols for the analysis of IAA and related compounds and can be adapted for the quantification of 5-ethylindole-3-acetic acid.[9][10]

Table 2: Proposed HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: Water with 0.1% acetic acid B: Acetonitrile or Methanol with 0.1% acetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Sample Preparation:

-

Plant Tissues: Homogenize the tissue in a suitable extraction solvent (e.g., 80% methanol). Centrifuge to remove debris. The supernatant can be concentrated and reconstituted in the mobile phase before injection. Solid-phase extraction (SPE) may be necessary for cleaner samples.

-

Cell Culture Supernatants: Centrifuge to remove cells and debris. The supernatant may be injected directly or after a concentration step.

-

Biological Fluids: Protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation is required. The supernatant should be filtered before injection.

Plant Growth Bioassay (Avena Coleoptile Straight-Growth Test)

This classic bioassay can be used to determine the auxin activity of 5-ethylindole-3-acetic acid.[3]

Step-by-Step Methodology:

-

Germination: Germinate oat (Avena sativa) seeds in the dark for 2-3 days.

-

Coleoptile Sectioning: Under dim green light, excise 10 mm sections from the coleoptiles, starting 3 mm below the tip.

-

Incubation: Float the sections in a phosphate buffer solution containing a range of concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) and a control (buffer only). Include a concentration range of IAA for comparison.

-

Measurement: Incubate the sections in the dark at room temperature for 18-24 hours. Measure the final length of the coleoptile sections.

-

Data Analysis: Calculate the percentage elongation for each concentration relative to the control. Plot a dose-response curve to determine the optimal concentration and compare the activity to IAA.

In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This assay can be used to evaluate the potential of 5-ethylindole-3-acetic acid to modulate the inflammatory response in a cell-based model.[4][5]

Step-by-Step Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Nitric Oxide (NO) Measurement: Use the Griess reagent to measure nitrite concentration in the supernatant as an indicator of NO production.

-

Gene Expression Analysis: Lyse the cells and extract RNA. Perform RT-qPCR to analyze the expression of genes encoding pro-inflammatory mediators.

-

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of agricultural and pharmaceutical sciences. While its role as a synthetic auxin is inferred from its structure, further studies are needed to fully characterize its activity profile in various plant species and to elucidate the impact of the 5-ethyl substitution on receptor binding and downstream signaling.

The potential anti-inflammatory properties of this compound, extrapolated from studies on its parent molecule, open up a promising avenue for drug discovery research. Future investigations should focus on confirming these anti-inflammatory effects in various in vitro and in vivo models and on delineating the specific molecular targets and pathways involved.

The protocols outlined in this guide provide a robust framework for initiating research on this compound. A thorough characterization of its physicochemical properties, biological activities, and safety profile will be crucial for unlocking its full potential.

References

-

Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin). PubMed. [Link]

-

Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. [Link]

-

Indole-3-acetic acid. Wikipedia. [Link]

-

Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. SciSpace. [Link]

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. [Link]

-

Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC Publishing. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

-

Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. SciSpace. [Link]

-

Indole-3-Acetic Acid | C10H9NO2 | CID 802. PubChem. [Link]

-

Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. PMC. [Link]

-

SYNTHESIS OF INDOLEACETIC ACIDS. Canadian Science Publishing. [Link]

-

Synthesis and evaluation of in vivo antiinflammatory activity of indole-3-acetic acids. ResearchGate. [Link]

-

HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. [Link]

-

Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]

-

Gut Bacterial Indole-3-acetic Acid Induced Immune Promotion Mediates Preventive Effects of Fu Brick Tea Polyphenols on Experimental Colitis. PubMed. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

-

Sulfonation of IAA in Urtica eliminates its DR5 auxin activity. PMC. [Link]

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. [Link]

-

Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. MDPI. [Link]

-

Auxin-induced degradation dynamics set the pace for lateral root development. PMC. [Link]

-

Sulfonation of IAA in Urtica eliminates its DR5 auxin activity. ResearchGate. [Link]

-

Auxin signaling: a big question to be addressed by small molecules. PubMed Central. [Link]

-

Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. ResearchGate. [Link]

-

Indole-3-Acetic Acid: Promising Protective Agent Against Methotrexate-Induced Liver Injury via Modulation of TLR4/NF-κB/Caspase-3 Pathway. MDPI. [Link]

-

Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. PMC. [Link]

Sources

- 1. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gut Bacterial Indole-3-acetic Acid Induced Immune Promotion Mediates Preventive Effects of Fu Brick Tea Polyphenols on Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

5-Ethylindole-3-Acetic Acid: A Technical Guide to Unlocking its Therapeutic Potential

Introduction: The Promise of a Modified Indole Scaffold

5-Ethylindole-3-acetic acid is a derivative of indole-3-acetic acid (IAA), a well-characterized phytohormone belonging to the auxin class. While IAA is primarily known for its role in regulating plant growth and development, the indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse pharmacological activities. Emerging research on IAA and its derivatives has revealed significant therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide explores the prospective therapeutic applications of 5-ethylindole-3-acetic acid, leveraging the established bioactivities of the parent compound and other indole derivatives to propose a comprehensive research and development framework. The ethyl substitution at the 5-position of the indole ring presents an intriguing modification that may enhance potency, selectivity, or pharmacokinetic properties compared to the parent molecule.

Hypothesized Therapeutic Applications and Mechanistic Insights

Based on the extensive body of research on indole-3-acetic acid and its analogues, we hypothesize that 5-ethylindole-3-acetic acid holds significant promise in three key therapeutic areas: inflammation, oncology, and neuroprotection.

Anti-Inflammatory Potential

Indole-3-acetic acid has demonstrated notable anti-inflammatory and anti-oxidative properties. It has been shown to mitigate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). A key mechanism underlying this effect is the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. Furthermore, IAA can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) and directly scavenge free radicals.

We postulate that 5-ethylindole-3-acetic acid will exhibit similar, if not enhanced, anti-inflammatory activity. The ethyl group may influence its interaction with key molecular targets within these inflammatory cascades.

Caption: Proposed anti-inflammatory mechanism of 5-ethylindole-3-acetic acid.

Anticancer Activity

The anticancer potential of indole derivatives is an active area of research. Studies have shown that some indole-3-acetic acid derivatives can induce apoptosis in cancer cells. For instance, IAA, when combined with horseradish peroxidase, has demonstrated cytotoxic effects on cancer cells. The proposed mechanism involves the generation of free radicals that lead to apoptosis. Furthermore, certain indole derivatives have been investigated for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis, by targeting pathways such as the vascular endothelial growth factor receptor-2 (VEGFR-2).

The introduction of a 5-ethyl group could potentially enhance the cytotoxic or anti-angiogenic properties of the indole-3-acetic acid backbone.

Caption: In vitro workflow for assessing the anticancer potential of 5-ethylindole-3-acetic acid.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole-3-acetic acid and other indole-based compounds. These molecules have been shown to mitigate neuroinflammation and oxidative stress, key contributors to neurodegenerative diseases. The neuroprotective mechanisms of indole derivatives include the reduction of reactive oxygen species (ROS) and the modulation of signaling pathways involved in neuronal survival.

Given that 5-ethylindole-3-acetic acid is a lipophilic compound, it is plausible that it can cross the blood-brain barrier, a critical prerequisite for neurotherapeutic agents. Its potential antioxidant and anti-inflammatory properties could translate into a neuroprotective effect.

Proposed Research and Development Plan

A systematic and rigorous investigation is required to validate the therapeutic potential of 5-ethylindole-3-acetic acid. The following sections outline detailed experimental protocols for preclinical evaluation.

Synthesis of 5-Ethylindole-3-acetic acid

The synthesis of 5-ethylindole-3-acetic acid can be achieved through established methods for the synthesis of indole-3-acetic acid derivatives. A plausible synthetic route is the Fischer indole synthesis, which is a versatile method for preparing indoles.

Table 1: Proposed Synthesis Protocol for 5-Ethylindole-3-acetic acid

| Step | Procedure | Reagents and Conditions |

| 1 | Preparation of 4-ethylphenylhydrazine | 4-ethylaniline, sodium nitrite, hydrochloric acid, followed by reduction with tin(II) chloride. |

| 2 | Fischer Indole Synthesis | 4-ethylphenylhydrazine, levulinic acid, heated in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., sulfuric acid). |

| 3 | Purification | Column chromatography on silica gel followed by recrystallization. |

In Vitro Evaluation of Anti-Inflammatory Activity

Table 2: Protocol for In Vitro Anti-Inflammatory Assays

| Assay | Cell Line | Treatment | Endpoint Measurement | Rationale |

| Cytokine Quantification | RAW 264.7 macrophages | Lipopolysaccharide (LPS) stimulation with and without 5-ethylindole-3-acetic acid. | ELISA for IL-6, TNF-α, and IL-1β in the cell culture supernatant. | To determine the effect on the production of key pro-inflammatory cytokines. |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS stimulation with and without 5-ethylindole-3-acetic acid. | Griess assay to measure nitrite concentration in the supernatant. | To assess the inhibition of iNOS activity, a marker of inflammation. |

| NF-κB Activation | HEK293 cells with an NF-κB reporter gene | LPS or TNF-α stimulation with and without 5-ethylindole-3-acetic acid. | Luciferase reporter assay. | To directly measure the inhibition of the NF-κB signaling pathway. |

| HO-1 Induction | RAW 264.7 macrophages | Treatment with 5-ethylindole-3-acetic acid. | Western blot analysis for HO-1 protein expression. | To investigate the induction of the antioxidant enzyme HO-1. |

In Vivo Assessment of Therapeutic Efficacy

Following promising in vitro results, the efficacy of 5-ethylindole-3-acetic acid should be evaluated in relevant animal models.

Table 3: Proposed In Vivo Models for Therapeutic Evaluation

| Therapeutic Area | Animal Model | Treatment Regimen | Key Endpoints |

| Inflammation | Carrageenan-induced paw edema in mice | Oral or intraperitoneal administration of 5-ethylindole-3-acetic acid prior to carrageenan injection. | Paw volume, myeloperoxidase (MPO) activity in paw tissue, and cytokine levels in serum and paw tissue. |

| Cancer | Xenograft tumor models in immunodeficient mice (e.g., human breast or prostate cancer cells) | Systemic administration of 5-ethylindole-3-acetic acid. | Tumor volume, tumor weight, and immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL) markers. |

| Neuroprotection | Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Pre-treatment with 5-ethylindole-3-acetic acid followed by LPS administration. | Behavioral tests (e.g., Morris water maze), measurement of inflammatory markers in the brain, and histological analysis of neuronal damage. |

Conclusion and Future Directions

While direct experimental evidence for the therapeutic effects of 5-ethylindole-3-acetic acid is currently limited, the extensive research on the parent compound, indole-3-acetic acid, and other indole derivatives provides a strong rationale for its investigation. The proposed research and development plan outlines a clear and logical path forward to systematically evaluate its potential as an anti-inflammatory, anticancer, and neuroprotective agent. The ethyl substitution at the 5-position may confer advantageous properties, making 5-ethylindole-3-acetic acid a promising lead compound for the development of novel therapeutics. Further studies on its pharmacokinetics, safety profile, and mechanism of action are warranted to fully elucidate its therapeutic potential.

References

- Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class. It is the best known of the auxins, and has been the subject of extensive studies by plant physiologists. (Source: Not explicitly cited in the provided search results, but is general knowledge in plant biology).

- Indole derivatives are promising candidates for their cytotoxic effect causing on breast cancer cells; however, they are less toxic on normal cells.

- More recent studies have highlighted the potential neuroprotective effects of certain compounds, indole-3-acetic acid (IAA) and chenodeoxycholic acid (CDCA)

- The cellular and molecular mechanisms by which indole-3-acetic acid (IAA), a tryptophan-derived metabolite from gut microbiota, attenuates inflammation and oxidative stress has not been fully elucidated. The present study was to unearth the protective effect and underlying mechanism of IAA against lipopolysaccharide (LPS)

- This study examined the role of oxidative stress, inflammation, and apoptosis, with a focus on the involvement of the TLR4/NF-κB/caspase-3 signaling pathway, in the modulatory mechanisms by which IAA protects against MTX-induced liver injury in a r

- The anti-inflammatory activities of the compounds were evidenced by a reduction in both leukocyte migration and the release of TNF-α and IL-1β in air pouch and peritonitis models.

- Indole-3-acetic acid (IAA) is a natural indole derivative found in fruits and vegetables, known for its pharmacological properties, including anticancer activity.

- A series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles 5a-m were synthesized and their cytotoxicity analyzed against six human cancer cell lines.

- Formation of indole-3-acetic acid-aspartate in detached primary leaves of cowpea (Vigna sinensis Endl.) floating on 14C-indole-3-acetic acid (3 μc; 3.

spectroscopic data for ethyl 2-(indol-3-yl)acetate derivatives

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(indol-3-yl)acetate Derivatives

Foreword: The Chemical Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. Within this broad class, ethyl 2-(indol-3-yl)acetate and its derivatives serve as crucial synthetic intermediates and, in many cases, as the final active pharmaceutical ingredients (APIs). Their applications range from non-steroidal anti-inflammatory drugs (NSAIDs) to potent antiviral and anticancer agents.[1]

Unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. For researchers working with these valuable compounds, a comprehensive understanding of their spectroscopic signatures is not merely academic—it is a prerequisite for advancing research, ensuring purity, and meeting regulatory standards. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize ethyl 2-(indol-3-yl)acetate derivatives, grounded in the principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It is designed to move beyond simple data reporting, offering insights into the causal relationships between molecular structure and spectral output, thereby empowering scientists to interpret data with confidence and precision.

The Core Moiety: Structural and Spectroscopic Overview

At the heart of our discussion is the ethyl 2-(indol-3-yl)acetate molecule. Understanding its fundamental structure is key to interpreting the spectra of its more complex derivatives.

Sources

Methodological & Application

Application Note: Protocol for the Preparation of 2-(5-ethyl-1H-indol-3-yl)acetic acid for In Vitro Bioassays

Abstract